2-Chloro-N-(3-fluorophenyl)acetamide is a synthetic organic compound with the formula C₈H₇ClFNO. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other compounds. For example, one study describes its synthesis through the reaction of 2-chloroacetyl chloride with 3-fluoroaniline [].
The crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide has been determined using X-ray diffraction techniques. The study revealed interesting features, such as the disorder of the fluorine atom over the meta positions of the benzene ring and the presence of a short intramolecular C-H⋯O contact [].
While the specific applications of 2-chloro-N-(3-fluorophenyl)acetamide in scientific research are not extensively documented, its structural features suggest potential areas of exploration. The presence of the halogen (chlorine) and fluorine atoms can be of interest for studies related to:
2-Chloro-N-(3-fluorophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of 187.60 g/mol. The compound features a chloro group at the second carbon position and a fluorophenyl group at the nitrogen of the acetamide functional group. Its structure can be represented as follows:
textCl |H2N-C(=O)-C | C6H4-F
The compound is known for its crystalline form, which exhibits unique chemical properties due to the presence of halogen substituents. It has been studied for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals.
2-Chloro-N-(3-fluorophenyl)acetamide can be synthesized through the reaction of 2-chloroacetyl chloride with 3-fluoroaniline under controlled conditions, typically at room temperature. This reaction yields the desired acetamide with good purity, as confirmed by various spectroscopic methods including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .
The compound's reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro groups, which can affect its behavior in nucleophilic substitution reactions and other chemical transformations.
Studies have indicated that 2-chloro-N-(3-fluorophenyl)acetamide exhibits significant biological activity, particularly in antibacterial assays. For instance, its minimum inhibitory concentration against certain bacterial strains has been evaluated, revealing promising results in inhibiting growth . The presence of the chloro atom appears to enhance its antibacterial properties compared to structurally similar compounds lacking this substituent.
Moreover, the compound has been investigated for its interactions with specific enzymes, showcasing hydrogen bonding capabilities that may contribute to its biological efficacy .
The synthesis of 2-chloro-N-(3-fluorophenyl)acetamide typically involves the following steps:
This method provides a straightforward approach to synthesizing this compound with high yield and purity.
2-Chloro-N-(3-fluorophenyl)acetamide has potential applications in various domains:
Interaction studies reveal that 2-chloro-N-(3-fluorophenyl)acetamide engages in significant interactions with biological targets. For example, it forms hydrogen bonds with residues in bacterial enzymes, enhancing its inhibitory effects against pathogens . Such studies are critical for understanding how structural modifications impact biological activity and inform future drug development strategies.
Several compounds share structural similarities with 2-chloro-N-(3-fluorophenyl)acetamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)acetamide | N-(3-fluorophenyl)acetamide | Lacks chloro substituent; potentially lower antibacterial activity. |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 2-Chloro-N-(4-fluorophenyl)acetamide | Different fluorine position; may exhibit different biological properties. |
| 2-Chloro-N-(3-nitrophenyl)acetamide | 2-Chloro-N-(3-nitrophenyl)acetamide | Contains nitro group; known for distinct reactivity patterns and biological activities. |
These compounds highlight the uniqueness of 2-chloro-N-(3-fluorophenyl)acetamide due to its specific halogen substitutions, which significantly influence its chemical behavior and biological activity.
The synthesis of 2-chloro-N-(3-fluorophenyl)acetamide proceeds through a nucleophilic acyl substitution mechanism, which represents one of the most fundamental and widely utilized transformations in organic chemistry [1]. This reaction class involves the substitution of a leaving group attached to an acyl group by a nucleophile, proceeding through a characteristic two-step mechanism [1]. The general mechanism commences with nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the leaving group [1].
The nucleophilic acyl substitution reaction demonstrates superior reactivity compared to standard alkyl halide substitutions due to the electronic nature of the acyl carbon [2]. The presence of both chlorine and oxygen atoms in chloroacetyl chloride withdraws electron density from the carbon atom, enhancing its electrophilicity approximately ten-fold relative to simple alkyl chlorides [2]. This enhanced reactivity facilitates the formation of amide bonds under relatively mild conditions, making it particularly suitable for the synthesis of sensitive aromatic acetamide derivatives [3].
The reaction mechanism follows an addition-elimination pathway that closely resembles other carboxylic acid derivative transformations [3]. Initially, the nucleophilic amine approaches the electrophilic carbonyl carbon, forming a tetrahedral intermediate stabilized by the electron-withdrawing effects of the chlorine substituent [4]. The subsequent elimination step involves departure of the chloride ion, regenerating the carbonyl group and completing the substitution process [3].
The coupling reaction between 3-fluoroaniline and chloroacetyl chloride represents a prototypical example of nucleophilic acyl substitution applied to the synthesis of halogenated acetamide derivatives [5]. This transformation has been successfully demonstrated at room temperature conditions, indicating the favorable kinetics associated with this particular substrate combination [5]. The reaction proceeds through direct addition of 3-fluoroaniline to chloroacetyl chloride without requiring elevated temperatures or specialized catalysts [5].
Table 1: Synthesis and Crystallization Conditions for 2-chloro-N-(3-fluorophenyl)acetamide
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | 2-Chloroacetyl chloride + 3-Fluoroaniline | [5] |
| Molar Ratio | 1:1 | [5] |
| Temperature | Room temperature (~24°C) | [5] |
| Reaction Time | Not specified | [5] |
| Solvent | Not specified | [5] |
| Workup Method | Ice quench, water wash, HCl wash | [5] |
| Yield (%) | Not reported | [5] |
| Crystallization Solvent | EtOH/H2O (1:1) | [5] |
| Crystal Form | Colorless prisms | [5] |
| Melting Point (°C) | 385 K (112°C) | [5] |
The mechanism of this specific coupling reaction involves nucleophilic attack by the amino group of 3-fluoroaniline on the carbonyl carbon of chloroacetyl chloride [6]. Kinetic studies of related acetyl and chloroacetyl chloride reactions with various nucleophiles have demonstrated that the order of reactivity follows the pattern: acetyl chloride < chloroacetyl chloride < dichloroacetyl chloride [6]. This reactivity trend confirms that electron-withdrawing substituents on the acyl chloride enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [6].
The fluorine substituent on the aniline ring introduces interesting electronic effects that influence both the nucleophilicity of the amine and the overall reaction kinetics [7]. 3-Fluoroaniline exhibits a pKa value of 3.5, indicating moderate basicity compared to unsubstituted aniline [7]. The meta-fluorine substitution pattern results in both inductive electron withdrawal and minimal resonance effects, creating a balanced electronic environment that maintains sufficient nucleophilicity for efficient acylation [7].
Experimental evidence from crystallographic studies reveals that the resulting 2-chloro-N-(3-fluorophenyl)acetamide adopts a specific molecular conformation where the chlorine atom is syn to the oxygen atom, with an O-C-C-Cl torsion angle of 5.6 degrees [5]. This geometric arrangement suggests favorable intramolecular interactions that stabilize the product and may influence its physical properties [5].
The crystallization of 2-chloro-N-(3-fluorophenyl)acetamide from ethanol-water mixtures represents an optimized approach to obtaining high-quality crystalline material [5]. The use of a 1:1 ethanol-water solvent system provides an ideal balance of solubility characteristics that enables effective purification and crystal formation [5]. This solvent combination takes advantage of the differential solubility of the target compound at varying temperatures, with high solubility at elevated temperatures and reduced solubility upon cooling [8].
The selection of ethanol-water mixtures for crystallization follows established principles of recrystallization, where the ideal solvent system exhibits high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [8]. Ethanol-water mixtures are particularly effective for compounds containing both polar and nonpolar structural elements, as the binary solvent system can accommodate diverse intermolecular interactions [9]. The ethanol component provides compatibility with the aromatic portions of the molecule, while water interactions are facilitated through hydrogen bonding with the amide functionality [10].
Crystallization studies using ethanol-water systems have demonstrated significant effects on crystal morphology, size, and purity [10]. Research on related acetamide compounds crystallized from ethanol-water solutions has shown that yield improvements of up to 8% can be achieved through proper solvent optimization [10]. The crystallization process using the slow evaporation method at approximately 24°C produces colorless prismatic crystals with well-defined morphology [5].
Table 2: Comparative Properties of Related Chloroacetamide Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Crystal System | Reference |
|---|---|---|---|---|---|
| 2-chloro-N-(3-fluorophenyl)acetamide | C8H7ClFNO | 187.60 | 112 | Monoclinic | [5] |
| 2-chloro-N-(4-chlorophenyl)acetamide | C8H7Cl2NO | 204.05 | 168 | Not reported | [11] |
| 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | 187.60 | Not reported | Not reported | [12] |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | 185.61 | Not reported | Not reported | [13] |
The optimization of crystallization conditions involves careful control of multiple parameters including temperature, concentration, and solvent composition [9]. Advanced crystallization techniques employ in-situ monitoring methods such as attenuated total reflectance Fourier transform infrared spectroscopy and focused beam reflectance measurement to track the crystallization process in real-time [14]. These monitoring approaches enable precise control over nucleation and growth kinetics, leading to improved crystal quality and reproducibility [14].
The ethanol-water solvent system provides additional advantages in terms of environmental considerations and process economics [9]. Both solvents are relatively benign from an environmental perspective and can be readily recovered and recycled in industrial applications [9]. The binary solvent approach also allows for fine-tuning of solubility characteristics through adjustment of the solvent ratio, providing flexibility in process optimization [9].
The transition from laboratory-scale synthesis to industrial production of 2-chloro-N-(3-fluorophenyl)acetamide requires careful consideration of multiple factors including reactor design, process intensification, and product purification [15]. Industrial acetamide production typically employs large-scale batch reactors, but emerging continuous flow technologies offer significant advantages in terms of process control, safety, and efficiency [16]. The selection of appropriate production methodologies depends on factors such as throughput requirements, product quality specifications, and economic considerations [15].
Modern industrial approaches to acetamide synthesis have evolved to incorporate advanced process technologies that address traditional limitations of batch production [16]. Continuous flow systems represent a particularly promising approach for the synthesis of halogenated acetamides, offering improved heat and mass transfer characteristics compared to conventional batch reactors [17]. These systems enable precise control over reaction conditions while minimizing the formation of undesired byproducts [17].
The industrial production of acetamides involves several critical considerations including raw material handling, reaction optimization, and product isolation [15]. Chloroacetyl chloride, being highly reactive and corrosive, requires specialized handling procedures and equipment materials that can withstand its aggressive chemical properties [18]. The compound is typically manufactured from chloroacetic acid through reaction with phosphorus trichloride, thionyl chloride, or phosgene under controlled industrial conditions [18].
Continuous flow reactor technology offers transformative advantages for the industrial synthesis of 2-chloro-N-(3-fluorophenyl)acetamide and related acetamide derivatives [17]. These systems provide superior control over reaction parameters compared to traditional batch processes, enabling more consistent product quality and improved process efficiency [17]. The implementation of continuous flow technology for amide synthesis has been demonstrated across multiple industrial applications, showing particular benefits for reactions involving highly reactive acyl chlorides [16].
Table 3: Continuous Flow Reactor Advantages for Amide Synthesis
| Advantage | Description | Benefit for Acetamide Synthesis | Reference |
|---|---|---|---|
| Faster reactions | Pressurized reactors allow increased heating capability | Reduced reaction times | [17] |
| Cleaner products | Excellent reaction selectivity; rapid diffusion mixing | Higher purity products | [17] |
| Safer reactions | Small amount of hazardous intermediate formed at any instant | Reduced safety risks with acid chlorides | [17] |
| Integrated work-up | Products can flow into aqueous work-up or solid-phase scavenger | Continuous purification possible | [17] |
| Rapid optimization | Automated systems enable quick variation of reaction conditions | Parameter screening efficiency | [17] |
| Easy scale-up | Excellent mixing and heat transfer maintained during scale-up | Industrial applicability | [17] |
| Higher heat/mass transfer | Small dimensions and high interfacial surface area | Improved reaction control | [17] |
The application of continuous flow reactors to acetamide synthesis has been successfully demonstrated in the production of pharmaceutical intermediates and fine chemicals [19]. A notable example involves the telescoped continuous flow procedure for acetylation and nitration reactions, achieving 96% conversion with 95% selectivity under optimized conditions [19]. This process utilizes microreactor technology with precise temperature control and automated feed systems to maintain consistent reaction conditions [19].
Continuous flow systems enable the implementation of multistep synthetic sequences that would be challenging or impossible in batch mode [20]. Research has demonstrated the successful synthesis of amides through continuous flow processes that integrate multiple reaction steps including acylation, work-up, and purification in a single continuous operation [20]. These integrated approaches significantly reduce process complexity while improving overall efficiency and product quality [20].
The design of continuous flow processes for acetamide synthesis requires careful optimization of several key parameters including residence time, temperature profile, and mixing characteristics [21]. Studies on continuous flow acetylation reactions have shown that optimal conditions can be achieved through systematic variation of flow rates, temperature, and reactor configuration [21]. The ability to rapidly screen reaction conditions in continuous flow mode enables efficient process development and optimization [21].
Industrial implementation of continuous flow acetamide synthesis offers significant advantages in terms of process intensification and sustainability [22]. These systems enable reduced solvent consumption, improved energy efficiency, and minimized waste generation compared to traditional batch processes [22]. The continuous nature of the process also facilitates integration with downstream purification and isolation steps, creating more efficient overall production workflows [22].
Industrial-scale recrystallization of 2-chloro-N-(3-fluorophenyl)acetamide requires sophisticated approaches to ensure consistent product quality while maintaining economic viability [23]. Large-scale recrystallization presents unique challenges including temperature control, mixing uniformity, and handling of substantial solvent volumes [23]. Advanced recrystallization techniques incorporate process analytical technology and automated control systems to maintain optimal crystallization conditions throughout the production campaign [23].
The optimization of recrystallization processes involves systematic evaluation of multiple parameters that influence crystal nucleation, growth, and final product properties [23]. Temperature control represents a critical factor in large-scale recrystallization, requiring precise heating and cooling systems capable of maintaining uniform temperature distribution throughout large crystallization vessels [23]. Programmable temperature control systems enable implementation of optimized cooling profiles that minimize nucleation while promoting controlled crystal growth [23].
Table 4: Recrystallization Optimization Parameters
| Parameter | Optimization Strategy | Impact on Quality | Reference |
|---|---|---|---|
| Solvent Selection | High temperature solubility, low temperature insolubility | Determines crystallization success | [23] |
| Temperature Control | Programmable heating/cooling devices | Crystal size and morphology control | [23] |
| Cooling Rate | Slow cooling for larger crystals | Crystal perfection and size | [23] |
| Seeding | Small crystal introduction for nucleation | Improved crystal quality | [23] |
| Solvent Mixture Ratio | Binary solvent systems for optimal conditions | Enhanced solubility control | [9] |
| Concentration | Supersaturation control | Nucleation and growth balance | [14] |
| Crystallization Time | Slow evaporation method | Crystal formation completeness | [5] |
Advanced recrystallization techniques employ seeding strategies to control nucleation and improve crystal quality [23]. The introduction of seed crystals at optimal supersaturation levels facilitates controlled nucleation while minimizing the formation of fine particles that can complicate downstream processing [23]. Seeding protocols must be carefully optimized to balance nucleation control with overall process efficiency [23].
Solvent selection and optimization represent critical aspects of industrial recrystallization processes [9]. The choice of solvent system affects not only crystallization efficiency but also downstream processing requirements, environmental impact, and economic considerations [9]. Binary solvent systems, such as the ethanol-water mixture used for 2-chloro-N-(3-fluorophenyl)acetamide, offer enhanced flexibility in optimizing solubility characteristics and crystallization behavior [9].
Process monitoring and control technologies enable real-time optimization of recrystallization conditions [24]. Advanced analytical techniques including in-situ spectroscopy and particle size analysis provide continuous feedback on crystallization progress, enabling dynamic adjustment of process parameters to maintain optimal conditions [24]. These monitoring systems are particularly valuable for large-scale operations where process variations can significantly impact product quality and yield [24].
Table 5: Industrial Scale Considerations for Acetamide Production
| Aspect | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Raw Material Cost | Moderate - bulk purchasing | Potentially higher - continuous feed | [15] |
| Reactor Design | Large stirred tank reactors | Microreactor systems | [16] |
| Temperature Control | Batch heating/cooling cycles | Precise temperature control | [24] |
| Safety Requirements | Ventilation for HCl gas | Contained system, reduced exposure | [17] |
| Waste Management | Aqueous waste treatment | Inline separation/recycling | [22] |
| Product Purity | Post-reaction purification | Real-time monitoring/control | [16] |
| Scale-up Factor | Heat transfer limitations | Maintained heat/mass transfer | [17] |
The implementation of combined cooling and antisolvent crystallization techniques offers additional opportunities for process optimization [14]. Research has demonstrated that combining temperature reduction with antisolvent addition can improve both productivity and crystal quality while reducing the formation of undesirable fine particles [14]. These approaches require sophisticated control systems but offer significant advantages in terms of process efficiency and product quality [14].
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